molecular formula C20H24N2O3 B2561297 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide CAS No. 1705037-11-1

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

Cat. No.: B2561297
CAS No.: 1705037-11-1
M. Wt: 340.423
InChI Key: IFQRMRQNYYANPX-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide (CAS Number: 2034526-64-0) is a synthetic organic compound with a molecular formula of C20H22N2O3 and a molecular weight of 338.4 g/mol . This chemical reagent is designed for research and development purposes only and is not intended for diagnostic or therapeutic applications. The compound features a hybrid molecular architecture, incorporating a 2-ethoxybenzamide group linked to a 1-methylindoline moiety via a hydroxylethyl spacer . The indoline scaffold is a prominent structural feature in medicinal chemistry and is known to confer significant biological potential. Scientific literature extensively documents that indole and indoline derivatives exhibit a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties . This makes such compounds valuable starting points in drug discovery programs for probing biological pathways and identifying new therapeutic candidates . Supplied as a high-purity material, this compound is suited for use in various in vitro assays, hit-to-lead optimization studies, and as a building block in synthetic chemistry. Researchers can utilize it to explore structure-activity relationships (SAR) or to investigate the mechanism of action of novel benzamide-indoline hybrids.

Properties

IUPAC Name

2-ethoxy-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-25-19-7-5-4-6-16(19)20(24)21-13-18(23)15-8-9-17-14(12-15)10-11-22(17)2/h4-9,12,18,23H,3,10-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQRMRQNYYANPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, base catalysts (e.g., sodium hydroxide, potassium carbonate)

Major Products Formed

    Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly in oncology and microbiology. Below are the key findings related to its biological activity.

Anticancer Activity

The anticancer potential of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide has been supported by several studies that highlight its ability to inhibit cancer cell proliferation through various mechanisms:

  • Microtubule Destabilization : Similar compounds have demonstrated the capability to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
  • Apoptosis Induction : Activation of apoptotic pathways, primarily through caspase activation, has been reported in related studies.

Case Studies:

  • A study on curcumin derivatives revealed significant cytotoxic effects against breast cancer cells (MDA-MB-231), suggesting that modifications similar to those in this compound could enhance anticancer efficacy.
    "The three most potential compounds showed effective inhibitions of microtubule assembly at concentrations as low as 20 μM."

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. While specific data on its antimicrobial activity is limited, related studies indicate that sulfonamides generally possess significant antibacterial properties.

Mechanisms of Action:

  • Topoisomerase Inhibition : Compounds with similar structures have shown the ability to inhibit topoisomerase II, which is crucial for DNA replication and cell division.
  • Broad-Spectrum Activity : Related compounds have exhibited activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparison with structurally similar compounds can provide insights into its efficacy and therapeutic potential.

Compound NameAnticancer IC50 (µM)Antimicrobial MIC (µM)Mechanism of Action
Compound A5.851.27Microtubule destabilization
Compound B4.531.43Topoisomerase inhibition
2-Ethoxy-N...TBDTBDTBD

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. One of the primary targets is indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan. By inhibiting IDO, this compound can modulate immune responses and exhibit anti-inflammatory and anticancer effects . Additionally, its interaction with other cellular receptors and enzymes can contribute to its diverse biological activities .

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below highlights structural differences and hypothetical implications:

Compound Name Substituents on Benzamide Amine Substituent Group Molecular Weight (g/mol) Key Features Potential Applications
Target Compound 2-ethoxy 2-hydroxy-2-(1-methylindolin-5-yl)ethyl ~388.45 Indoline ring, hydroxy group Neurological agents, catalysis
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl ~207.27 Bidentate N,O-directing group Metal-catalyzed C–H functionalization
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None 2-(3,4-dimethoxyphenyl)ethyl ~285.34 Dimethoxy aromatic group Antimicrobial or receptor ligands
2-Ethoxy-N-[2-(diethylamino)ethyl]-4-quinoline Carboxamide 2-ethoxy (on quinoline) 2-(diethylamino)ethyl ~331.43 Quinoline core, diethylamino Antimalarial or kinase inhibitors

Functional Group Analysis

  • Indoline vs. Simple Aromatic Groups: The target compound’s 1-methylindolin-5-yl group may enhance binding to serotonin or dopamine receptors due to structural mimicry of endogenous indole derivatives. In contrast, Rip-B’s dimethoxyphenyl group offers electron-rich aromaticity but lacks the heterocyclic rigidity of indoline.
  • Hydroxy Group vs. Alkyl/Amino Groups: The hydroxyl group in the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide improves solubility but may reduce blood-brain barrier permeability compared to Rip-B’s lipophilic ethyl group or the diethylamino group in the quinoline derivative .
  • Ethoxy Substitution : The 2-ethoxy group on the benzamide may increase metabolic stability compared to unsubstituted benzamides (e.g., Rip-B) but reduce it relative to electron-withdrawing substituents.

Hypothetical Pharmacological and Physicochemical Properties

  • Target Compound : The indoline moiety could confer CNS activity, while the hydroxy group might limit passive diffusion. Calculated LogP (~2.5) suggests moderate lipophilicity.
  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The bidentate directing group enables coordination to transition metals, making it suitable for catalytic applications.

Biological Activity

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is essential for evaluating its efficacy and safety in medicinal chemistry.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antioxidant Activity :
    • Some studies suggest that similar compounds possess significant antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Potential :
    • Preliminary studies indicate that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Neuroprotective Effects :
    • The indole structure is often associated with neuroprotective effects, potentially offering benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress
AnticancerInhibits proliferation in cancer cells
NeuroprotectiveProtects neuronal cells from damage

Table 2: Comparison with Related Compounds

Compound NameAntioxidant ActivityAnticancer ActivityNeuroprotective Effects
This compoundModerateSignificantYes
Related Indole Derivative AHighModerateYes
Related Indole Derivative BLowHighNo

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study 1 : A study on a related indole derivative demonstrated its ability to induce apoptosis in breast cancer cell lines through mitochondrial pathways, suggesting a similar potential for this compound.
  • Case Study 2 : Research on neuroprotective effects highlighted that compounds with indole structures could significantly reduce neuronal cell death in models of Alzheimer's disease, indicating potential therapeutic applications for cognitive disorders.

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